molecular formula C16H24BFO3S B14028714 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028714
M. Wt: 326.2 g/mol
InChI Key: IYTZBAIHUGZEFE-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-Fluoro-4-isopropoxy-2-(methylthio)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-isopropoxy-2-(methylthio)phenylboronic acid
  • 3-Fluoro-4-isopropoxy-2-(methylthio)phenylmethanol

Uniqueness

Compared to similar compounds, 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its tetramethyl-1,3,2-dioxaborolane moiety, which enhances its stability and reactivity in various chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C16H24BFO3S

Molecular Weight

326.2 g/mol

IUPAC Name

2-(3-fluoro-2-methylsulfanyl-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BFO3S/c1-10(2)19-12-9-8-11(14(22-7)13(12)18)17-20-15(3,4)16(5,6)21-17/h8-10H,1-7H3

InChI Key

IYTZBAIHUGZEFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(C)C)F)SC

Origin of Product

United States

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